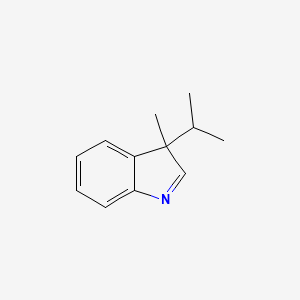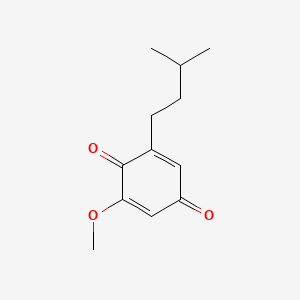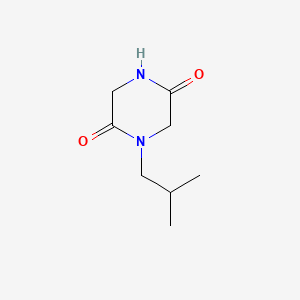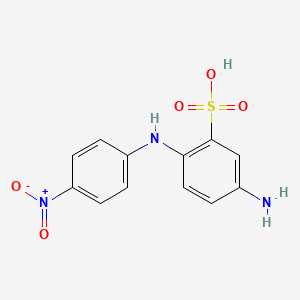![molecular formula C8H12S5 B579081 (1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane CAS No. 17443-91-3](/img/structure/B579081.png)
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane is a unique organic compound characterized by its adamantane-like structure, which includes five sulfur atoms and three methyl groups. This compound, with the molecular formula C8H12S5, is known for its stability and distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of trimethylsilyl-protected thiol groups with a suitable cyclization agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require specific catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of (1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane involves its interaction with molecular targets through its sulfur atoms and methyl groups. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The compound’s unique structure allows it to participate in specific reactions that can modulate biological activities .
Comparación Con Compuestos Similares
Similar Compounds
(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane: C8H12S5
1,3,5-Trimethyl-2-propylbenzene: C12H18
Hexahydro-2,4,6-trimethyl-1,3,5-triazine trihydrate: C6H15N3·3H2O
Uniqueness
This compound stands out due to its adamantane-like structure with five sulfur atoms, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
17443-91-3 |
|---|---|
Fórmula molecular |
C8H12S5 |
Peso molecular |
268.484 |
InChI |
InChI=1S/C8H12S5/c1-6-4-5-9-7(2,11-6)13-8(3,10-5)12-6/h5H,4H2,1-3H3/t5?,6?,7-,8+ |
Clave InChI |
RVVZBVPIHKSDMV-HYNHDVCUSA-N |
SMILES |
CC12CC3SC(S1)(SC(S3)(S2)C)C |
Sinónimos |
1,3,5-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)




![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)
![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)


![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)
